2-Chloro-5-fluorobenzoic acid
Overview
Description
2-Chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 2-chlorobenzoic acid, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. Another method involves the direct chlorination and fluorination of benzoic acid using chlorine and fluorine gases, though this requires stringent safety measures due to the reactivity of these gases.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. One such method includes the nitration of 2-chloro-4-fluorobenzoic acid followed by reduction and subsequent hydrolysis to yield the desired product. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.
Oxidation: Thionyl chloride or oxalyl chloride for converting the carboxylic acid to acyl chloride.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-methoxy-5-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid.
Reduction Products: 2-Chloro-5-fluorobenzyl alcohol.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
2-Chloro-5-fluorobenzoic acid is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Employed in the production of dyes, polymers, and other materials requiring specific halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluorobenzoic acid largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity due to their electronic effects and steric hindrance.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 2-Chloro-6-fluorobenzoic acid
- 2-Fluoro-5-chlorobenzoic acid
Uniqueness
2-Chloro-5-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZKCMSSYVUZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307282 | |
Record name | 2-Chloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-50-8 | |
Record name | 2-Chloro-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2252-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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